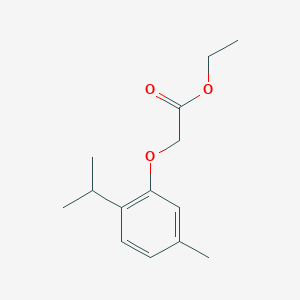

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate

Beschreibung

BenchChem offers high-quality Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-11(4)6-7-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNMZTVOCSNNOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364163 | |

| Record name | SBB020291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65101-72-6 | |

| Record name | SBB020291 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate

This guide provides an in-depth exploration of the synthesis, purification, and structural characterization of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate, a derivative of the naturally occurring monoterpenoid phenol, thymol. This document is intended for researchers, chemists, and professionals in drug development who require a detailed, scientifically-grounded protocol and a thorough understanding of the underlying chemical principles. We will move beyond a simple recitation of steps to explain the causality behind the chosen methodologies, ensuring a robust and reproducible process.

Introduction: The Significance of Thymol Derivatives

Thymol (2-isopropyl-5-methylphenol) is a well-known bioactive compound found in the essential oils of thyme and other plants. For centuries, it has been utilized in traditional medicine for its antiseptic, antibacterial, antifungal, and antioxidant properties.[1][2] In modern pharmacology, the thymol scaffold is a subject of intense interest for developing novel therapeutic agents.[3][4] By modifying its phenolic hydroxyl group, researchers can fine-tune its physicochemical properties and biological activities, potentially leading to new drug candidates for treating a range of conditions, including microbial infections and inflammatory diseases.[4][5]

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is one such derivative, created by attaching an ethyl acetate group to the phenolic oxygen of thymol. This modification transforms the phenol into an ether ester, which can significantly alter its potency, bioavailability, and mechanism of action. This guide provides a comprehensive framework for the reliable synthesis and rigorous characterization of this promising compound.

Synthesis via Williamson Ether Synthesis

The preparation of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is efficiently achieved through the Williamson ether synthesis. This classic yet powerful reaction forms an ether by coupling a deprotonated alcohol (an alkoxide) with an organohalide.[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8]

Principle and Mechanistic Rationale

The synthesis involves two key steps:

-

Deprotonation: The acidic proton of the phenolic hydroxyl group of thymol is abstracted by a base to form a potent nucleophile, the thymoxide anion.

-

Nucleophilic Attack: The newly formed thymoxide anion attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group in a concerted SN2 fashion.[9]

Causality in Reagent Selection

-

Thymol (Substrate): As the starting phenol, its inherent acidity (pKa ≈ 10) is crucial. This acidity allows for deprotonation with a moderately strong base, avoiding the need for harsher, air-sensitive reagents.[10]

-

Ethyl Bromoacetate (Alkylating Agent): This is an ideal electrophile for this SN2 reaction. As a primary alkyl halide, it is highly susceptible to backside attack by the nucleophile and has a low propensity for competing elimination reactions, which are common with secondary or tertiary halides.[6][9]

-

Potassium Carbonate (Base): While stronger bases like sodium hydride (NaH) could be used, potassium carbonate (K₂CO₃) is a safer and more convenient choice. It is a weak base, yet sufficiently strong to deprotonate the acidic phenol.[10][11] Its heterogeneous nature in many organic solvents can be advantageous, and it is easily removed during the work-up. In the presence of trace water, it can form potassium hydroxide, which drives the deprotonation.[8][12]

-

Solvent (Acetone or DMF): A polar aprotic solvent is essential for SN2 reactions. Solvents like acetone or N,N-Dimethylformamide (DMF) can solvate the potassium cation but do not solvate the nucleophilic anion extensively, leaving it "naked" and highly reactive. This accelerates the rate of the desired substitution reaction.[13][14][15]

Experimental Workflow: Synthesis

The overall process from starting materials to the crude product is outlined below.

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Safety Note: Ethyl bromoacetate is a potent lachrymator and is toxic. This entire procedure must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[16][17][18][19]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thymol (e.g., 10.0 g, 1 eq.), anhydrous potassium carbonate (e.g., 1.5 eq.), and acetone (100 mL).

-

Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (e.g., 1.1 eq.) dropwise to the flask at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-70°C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a mobile phase of 9:1 hexane:ethyl acetate), checking for the consumption of thymol.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Reaction Mechanism

The core of the synthesis is the SN2 reaction, detailed in the diagram below.

Caption: The two-step mechanism of the Williamson ether synthesis.

Product Work-up and Purification

After the reaction is complete, the desired product must be isolated from the solvent, excess reagents, and inorganic salts. A standard liquid-liquid extraction followed by column chromatography is a robust method for obtaining a highly pure sample.

Purification Workflow

Caption: Step-by-step workflow for product isolation and purification.

Detailed Purification Protocol

-

Filtration: Filter the cooled reaction mixture through a pad of celite or filter paper to remove the solid potassium carbonate and other inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetone.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or diethyl ether (100 mL). Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.[20]

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Final Concentration: Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product, which typically appears as a pale yellow oil.

-

Column Chromatography: Purify the crude oil using silica gel column chromatography with a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure product.[21]

Structural Characterization

Rigorous characterization using multiple spectroscopic techniques is essential to confirm the identity and purity of the synthesized Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~1.2 ppm: Doublet, 6H (isopropyl CH₃) ~1.3 ppm: Triplet, 3H (ethyl CH₃) ~2.3 ppm: Singlet, 3H (aromatic CH₃) ~3.3 ppm: Septet, 1H (isopropyl CH) ~4.2 ppm: Quartet, 2H (ethyl CH₂) ~4.6 ppm: Singlet, 2H (O-CH₂-C=O) ~6.6-7.1 ppm: Multiplets, 3H (aromatic CH) |

| ¹³C NMR | Chemical Shift (δ) | ~14 ppm: Ethyl CH₃ ~21 ppm: Aromatic CH₃ ~24 ppm: Isopropyl CH₃ ~27 ppm: Isopropyl CH ~61 ppm: Ethyl CH₂ ~67 ppm: O-CH₂-C=O ~112-137 ppm: Aromatic carbons ~154 ppm: Aromatic C-O ~169 ppm: Carbonyl C=O |

| IR Spec. | Wavenumber (cm⁻¹) | ~2870-2960: C(sp³)-H stretch ~1755: C=O stretch (ester) ~1210 & ~1120: C-O stretch (ether & ester) |

| Mass Spec. | m/z | 236.14: [M]⁺ (Molecular Ion) Key Fragments: m/z 191 [M-OC₂H₅]⁺, m/z 149 [M-CH₂COOC₂H₅]⁺ |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of all proton environments in the correct ratios. The characteristic triplet and quartet of the ethyl group, along with the singlet for the newly introduced methylene bridge (O-CH₂), are key indicators of a successful reaction.[22][23] The doublet and septet confirm the integrity of the isopropyl group. ¹³C NMR confirms the carbon skeleton, with the ester carbonyl peak expected far downfield (~169 ppm) and the ether-linked methylene carbon at ~67 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides definitive evidence of the key functional groups. The most crucial observation is the appearance of a strong C=O stretching band around 1755 cm⁻¹, characteristic of an ester.[24] Simultaneously, the disappearance of the broad O-H stretch from the starting thymol (typically ~3200-3500 cm⁻¹) confirms that the phenolic hydroxyl group has been successfully derivatized.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass for the molecular ion [M]⁺ at m/z 236.1412 (for C₁₄H₂₀O₃). The fragmentation pattern will further support the structure; common fragments include the loss of the ethoxy radical (•OC₂H₅) or cleavage at the ether linkage.[25]

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis and characterization of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate. By employing the Williamson ether synthesis with carefully selected reagents and conditions, the target compound can be produced in good yield. The subsequent purification via extraction and column chromatography ensures high purity. Finally, a comprehensive suite of analytical techniques—NMR, IR, and MS—provides the necessary data to rigorously confirm the structure of the final product. This protocol serves as a solid foundation for researchers aiming to produce this and similar thymol derivatives for further investigation in drug discovery and development.

References

- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%.

- ChemicalBook. (n.d.). How to properly handle and store ethyl bromoacetate.

- Studymode. (n.d.). Free Essay: Williamson Ether Synthesis of Phenacetin.

- NOAA. (n.d.). ETHYL BROMOACETATE. CAMEO Chemicals.

- New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate.

- CDH Fine Chemical. (n.d.). ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis.

- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?

- Kohout, M. (2014, August 15). Can anyone help me with a Williamson ether synthesis?

- Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Journal of Molecular Structure, 1234, 130147.

- Reddit. (2020, November 25). Why can potassium carbonate be used in this Williamson Ether Synthesis?

- Zaragoza-Contreras, E. A., et al. (2020). Thymol bioactivity: A review focusing on practical applications. Arabian Journal of Chemistry, 13(12), 9243-9269.

- Dermer, O. C. (1934). Williamson Ether Synthesis. Chemical Reviews, 14, 409.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Kowalczyk, A., et al. (2020).

- Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380.

- Dvorska, M., et al. (2022). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(15), 8295.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Abdurrahman, I., et al. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Medicinal Plants Research, 13(14), 326-335.

- Yuldashov, O. K., et al. (2023). Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. Chemistry & Chemical Technology, 17(2), 235-240.

- Filo. (2025, May 16). The pattern of NMR spectra obtained for ethyl acetate.

- Brown, W. P. (n.d.).

- YouTube. (2021, September 3).

- Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research, 11(1), 1-6.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 5. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Free Essay: Williamson Ether Synthesis of Phenacetin - 994 Words | Studymode [studymode.com]

- 11. reddit.com [reddit.com]

- 12. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 13. researchgate.net [researchgate.net]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 18. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. The Williamson Ether Synthesis [cs.gordon.edu]

- 21. mdpi.com [mdpi.com]

- 22. The pattern of NMR spectra obtained for ethyl acetate | Filo [askfilo.com]

- 23. youtube.com [youtube.com]

- 24. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. ajgreenchem.com [ajgreenchem.com]

"physicochemical properties of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate

Introduction

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is a phenoxyacetate ester derived from thymol, a well-known natural monoterpenoid phenol.[1] As a derivative, it belongs to a class of compounds explored for a variety of applications, leveraging the core structure of thymol which is recognized for its biological activities.[2] The addition of an ethyl acetate group via an ether linkage modifies the parent molecule's polarity, volatility, and reactivity, potentially creating a more powerful and safer substitute for some applications.[3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis, analysis, or application development. This document synthesizes structural information, predicted properties based on analogous compounds, detailed protocols for its synthesis and analytical characterization, and essential safety considerations.

Chemical Identity and Structure

The foundational step in understanding a compound's behavior is to establish its precise chemical identity. The structure of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is characterized by a central benzene ring substituted with isopropyl, methyl, and ethoxyacetate groups. This combination of an aromatic ring, alkyl groups, an ether linkage, and an ester functional group dictates its physical and chemical properties.

| Identifier | Value |

| IUPAC Name | ethyl (2-isopropyl-5-methylphenoxy)acetate |

| CAS Number | 65101-72-6 |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| InChI Key | HRNMZTVOCSNNOO-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=C(C=CC(=C1)C)C(C)C |

| Parent Compound | Thymol (CAS: 89-83-8)[1] |

The molecule's significant hydrophobic character, derived from the substituted aromatic ring and alkyl chains, is moderately tempered by the polar ether and ester functionalities. This amphiphilic nature suggests poor solubility in water but excellent solubility in a wide range of organic solvents.

Core Physicochemical Properties

Experimental data for this specific molecule is not widely published. The following table summarizes key properties, with values derived from predictions based on its structure and data from analogous compounds like thymol and thymol acetate.

| Property | Value / Observation | Justification / Analogous Compound |

| Physical State | Colorless to pale yellow liquid at 25°C (Predicted) | Esterification of phenols like thymol often lowers the melting point, resulting in a liquid state. |

| Molecular Weight | 236.31 g/mol | Calculated from the molecular formula C₁₄H₂₀O₃. |

| Boiling Point | > 250°C (Estimated) | Thymol acetate has a boiling point of 242-245°C.[3] The slightly larger structure should result in a higher boiling point. |

| Density | ~1.0 g/mL (Estimated) | Thymol acetate has a density of 1.0-1.2 g/mL.[3] |

| Solubility | Water: Very low (< 1 g/L).[1][4] Organic Solvents: Highly soluble in ethanol, acetone, ethyl acetate, and chlorinated solvents.[1][4] | The large nonpolar surface area dominates, limiting aqueous solubility. Thymol and its derivatives are known to be highly soluble in organic solvents.[1][4] |

| Vapor Pressure | < 0.01 hPa @ 25°C (Estimated) | Significantly lower than related, more volatile compounds like thymol acetate (0.0465 hPa @ 25°C)[4] due to increased molecular weight. |

Synthesis and Purification

The most direct and common method for preparing phenoxyacetate esters is the Williamson ether synthesis. This involves the deprotonation of the parent phenol (thymol) to form a phenoxide, which then acts as a nucleophile to attack an ethyl haloacetate.

Synthetic Workflow

The process involves a two-step, one-pot reaction followed by extraction and purification. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is critical as it effectively solvates the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus enhancing its nucleophilicity.

Caption: Synthetic workflow for Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate.

Detailed Experimental Protocol

This protocol is a self-validating system where progress can be monitored by Thin-Layer Chromatography (TLC).

-

Reagent Preparation: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add thymol (10 mmol, 1.50 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).[5]

-

Solvent Addition: Add 50 mL of dry Dimethylformamide (DMF). The use of an anhydrous base and solvent is crucial to prevent side reactions.

-

Reaction Initiation: Add ethyl bromoacetate (13 mmol, 1.44 mL) to the stirred suspension.

-

Heating: Heat the reaction mixture to 80°C and maintain for 4-6 hours.[5] The reaction progress should be monitored by TLC using a mobile phase of ethyl acetate and petroleum ether (e.g., 3:7 v/v), visualizing with a UV lamp or iodine stain.[6] The disappearance of the thymol spot indicates reaction completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. This precipitates the crude product and dissolves inorganic salts and DMF.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic phase with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical Workflow Diagram

Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds.

-

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in ethyl acetate.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., ZB-5MS).[7]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

-

Injection: Inject 1 µL with a split ratio of 50:1.

-

Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]

-

MS Detection: Use electron ionization (EI) at 70 eV and scan from m/z 40 to 400.

-

-

Expected Result: A single major peak in the chromatogram confirms purity. The mass spectrum provides the molecular weight and fragmentation pattern for structural confirmation.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purity assessment, especially for less volatile analogs or for preparative separation.

-

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

-

Column: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.[8] A typical starting condition would be 70:30 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 275 nm).

-

-

Expected Result: A sharp, single peak indicates high purity. The retention time is a characteristic property under the specified conditions.

-

Predicted Spectroscopic Data

-

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

-

Rationale: The proton NMR spectrum will provide a distinct fingerprint, confirming the presence of all structural components.

-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 6.6 | Multiplet | 3H | Aromatic protons (Ar-H ) |

| ~ 4.65 | Singlet | 2H | Methylene protons (-O-CH₂ -C=O) |

| ~ 4.25 | Quartet | 2H | Ethyl ester methylene (-O-CH₂ -CH₃) |

| ~ 3.20 | Septet | 1H | Isopropyl methine (-CH -(CH₃)₂) |

| ~ 2.30 | Singlet | 3H | Aromatic methyl (Ar-CH₃ ) |

| ~ 1.25 | Triplet | 3H | Ethyl ester methyl (-O-CH₂-CH₃ ) |

| ~ 1.20 | Doublet | 6H | Isopropyl methyls (-CH-(CH₃ )₂) |

-

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

-

Rationale: Confirms the carbon skeleton and the presence of quaternary carbons.

-

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | Ester Carbonyl (C =O) |

| ~ 155 - 120 | Aromatic Carbons (6 signals) |

| ~ 67 | Ether Methylene (-O-CH₂ -C=O) |

| ~ 61 | Ester Methylene (-O-CH₂ -CH₃) |

| ~ 27 | Isopropyl Methine (-CH -(CH₃)₂) |

| ~ 23 | Isopropyl Methyls (-CH-(CH₃ )₂) |

| ~ 21 | Aromatic Methyl (Ar-CH₃ ) |

| ~ 14 | Ester Methyl (-O-CH₂-CH₃ ) |

-

Infrared (IR) Spectroscopy:

-

Rationale: Identifies key functional groups through their characteristic vibrational frequencies.

-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2960 | C-H Stretch | Aliphatic (sp³) |

| ~ 1760 | C=O Stretch | Ester |

| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |

| ~ 1220 | C-O Stretch | Ether and Ester |

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate. Therefore, a conservative approach based on structurally related compounds, such as ethyl acetate and other aromatic esters, is mandatory.

Inferred Hazards

| Hazard Class | Description | Source of Inference |

| Flammability | Likely a flammable liquid. Vapors may form explosive mixtures with air. | Based on ethyl acetate, which is highly flammable.[9][10] |

| Eye Irritation | Expected to cause serious eye irritation. | A common property of esters and organic solvents.[9][10][11] |

| Skin Irritation | May cause skin irritation upon prolonged contact. | General property of organic solvents.[12] |

| Inhalation Toxicity | May cause drowsiness, dizziness, and respiratory tract irritation. | High concentrations of solvent vapors can depress the central nervous system.[9][10][12] |

Disclaimer: This information is inferred and not experimentally validated for this specific compound. A thorough, substance-specific risk assessment must be conducted before handling.

Handling and Storage Recommendations

-

Engineering Controls: Handle exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[10][13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][12]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Use explosion-proof electrical equipment.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]

Conclusion

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is a thymol derivative with physicochemical properties largely dictated by its aromatic, ether, and ester functionalities. While specific experimental data is scarce, its characteristics can be reliably predicted through analysis of its structure and comparison with related compounds. It is expected to be a high-boiling, water-insoluble liquid that is readily soluble in organic solvents. Its synthesis via Williamson ether synthesis is straightforward, and its identity and purity can be rigorously confirmed using standard analytical techniques like GC-MS, HPLC, and NMR spectroscopy. Due to the lack of specific toxicological data, it must be handled with caution, adhering to strict safety protocols appropriate for flammable and irritant organic chemicals.

References

- Sigma-Aldrich. (2024).

- Merck Millipore. (n.d.).

- Cayman Chemical. (2023).

- Meridian Bioscience. (2024).

- Fisher Scientific. (2009).

- Sigma-Aldrich. (n.d.). Ethyl 2-(2-isopropyl-5-methylphenoxy)

- ResearchGate. (n.d.).

- SIELC Technologies. (2018). Separation of Ethyl 2,2-bis(isopropyl)

- PubChem - NIH. (n.d.). Thymol.

- MDPI. (2023).

- Scent.vn. (n.d.). Thymol acetate (CAS 528-79-0): Odor profile, Properties, & IFRA compliance.

- BioFuran Materials. (n.d.).

- The Royal Society of Chemistry. (n.d.). Contents.

- Wikipedia. (n.d.). Thymol.

- Scholars Research Library. (n.d.).

- Fluorochem. (n.d.). 2-(2-Isopropyl-5-methyl-phenoxy)-propionic acid ethyl ester.

- Guidechem. (n.d.). (2-ISOPROPYL-5-METHYLPHENOXY)ACETIC ACID 5333-40-4 wiki.

Sources

- 1. Thymol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. biofuranchem.com [biofuranchem.com]

- 4. scent.vn [scent.vn]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Ethyl 2,2-bis(isopropyl)acetoacetate | SIELC Technologies [sielc.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. meridianbioscience.com [meridianbioscience.com]

- 12. fishersci.ca [fishersci.ca]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate

This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate, a key intermediate in various chemical syntheses. As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will dissect the molecular structure to forecast the spectral features. This approach not only offers a robust framework for identifying the compound but also deepens the understanding of structure-spectrum correlations.

Molecular Structure and Spectroscopic Overview

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule consists of a thymol-derived aromatic ring ether-linked to an ethyl acetate moiety. Understanding the interplay of these components is crucial for accurate spectral interpretation.

The following diagram illustrates the molecular structure and numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts are influenced by shielding and deshielding effects from neighboring functional groups.[1]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Aromatic | |||||

| H-3 | ~6.9 | d | ~8.0 | 1H | Ortho-coupled to H-4, deshielded by the phenoxy group. |

| H-4 | ~6.7 | dd | ~8.0, ~2.0 | 1H | Ortho-coupled to H-3 and meta-coupled to H-6. |

| H-6 | ~6.6 | d | ~2.0 | 1H | Meta-coupled to H-4, shielded by the isopropyl group. |

| Aliphatic | |||||

| O-CH₂-C=O | ~4.6 | s | - | 2H | Singlet due to no adjacent protons, deshielded by the adjacent oxygen and carbonyl group. |

| O-CH₂-CH₃ | ~4.2 | q | ~7.1 | 2H | Quartet due to coupling with the adjacent methyl group, deshielded by the ester oxygen. |

| CH(CH₃)₂ | ~3.2 | sept | ~6.9 | 1H | Septet due to coupling with the six equivalent isopropyl methyl protons. |

| Ar-CH₃ | ~2.3 | s | - | 3H | Singlet, typical chemical shift for a methyl group on an aromatic ring. |

| O-CH₂-CH₃ | ~1.3 | t | ~7.1 | 3H | Triplet due to coupling with the adjacent methylene group. |

| CH(CH₃)₂ | ~1.2 | d | ~6.9 | 6H | Doublet due to coupling with the methine proton of the isopropyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The chemical shifts are spread over a wider range compared to ¹H NMR.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic | ||

| C=O | ~169 | Typical chemical shift for an ester carbonyl carbon. |

| C-O (Aromatic) | ~155 | Aromatic carbon attached to the ether oxygen, significantly deshielded. |

| C-isopropyl | ~137 | Aromatic carbon bearing the isopropyl group. |

| C-CH₃ | ~130 | Aromatic carbon bearing the methyl group. |

| C-H (aromatic) | ~126 | Aromatic methine carbon. |

| C-H (aromatic) | ~121 | Aromatic methine carbon. |

| C-H (aromatic) | ~112 | Aromatic methine carbon, shielded by the ortho-ether group. |

| Aliphatic | ||

| O-CH₂-C=O | ~65 | Methylene carbon of the acetate group, deshielded by two oxygens. |

| O-CH₂-CH₃ | ~61 | Methylene carbon of the ethyl group, deshielded by the ester oxygen. |

| CH(CH₃)₂ | ~27 | Methine carbon of the isopropyl group. |

| Ar-CH₃ | ~21 | Methyl carbon attached to the aromatic ring. |

| CH(CH₃)₂ | ~23 | Equivalent methyl carbons of the isopropyl group. |

| O-CH₂-CH₃ | ~14 | Methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

To obtain high-quality NMR spectra, proper sample preparation is paramount.[3][4][5]

-

Sample Preparation:

-

Weigh 10-20 mg of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for its moderate polarity.[4] The choice of solvent can influence chemical shifts.[6][7]

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

The following diagram outlines the general workflow for NMR analysis.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is expected to be dominated by absorptions from the ester and ether functional groups, as well as the aromatic ring and aliphatic C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3050-3000 | Medium | Aromatic C-H | Stretch |

| 2960-2850 | Strong | Aliphatic C-H | Stretch |

| 1760-1740 | Strong, Sharp | Ester C=O | Stretch |

| 1600, 1500 | Medium | Aromatic C=C | Stretch |

| 1250-1200 | Strong | Aryl-O-CH₂ (Ether) | Asymmetric Stretch |

| 1150-1050 | Strong | C-O (Ester) | Stretch |

| ~1050 | Medium | Aryl-O-CH₂ (Ether) | Symmetric Stretch |

The most prominent and diagnostic peak will be the strong C=O stretch of the ester group.[9][10] The strong C-O stretching vibrations from both the ether and ester linkages are also key identifying features.[11]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of liquids and solids.[12][13][14]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[15]

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid sample of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate directly onto the ATR crystal.

-

Lower the press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation.[16][17][18] The predicted major fragments for Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate are listed below.

| m/z | Predicted Fragment | Rationale |

| 236 | [M]⁺• | Molecular ion peak. |

| 191 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester (α-cleavage).[19] |

| 163 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate side chain. |

| 149 | [Thymol radical cation + H]⁺ | Fragmentation leading to the thymol moiety. |

| 135 | [Thymol - CH₃]⁺ | Loss of a methyl group from the thymol fragment (benzylic cleavage), likely a base peak. |

| 107 | [C₇H₇O]⁺ | Further fragmentation of the aromatic portion. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[20][21][22] The stability of the resulting carbocations and radicals dictates the observed fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization and Analysis:

-

The sample is vaporized and enters the ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[16]

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

The following diagram illustrates the key fragmentation pathways.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. reddit.com [reddit.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 15. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 16. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. rroij.com [rroij.com]

- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. GCMS Section 6.14 [people.whitman.edu]

- 22. youtube.com [youtube.com]

An In-depth Technical Guide to Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate (CAS Number: 65101-72-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Drawing from its structural relationship to thymol and phenoxyacetic acid derivatives, this document will explore its chemical identity, synthesis, potential applications, and safety considerations, offering field-proven insights for laboratory professionals.

Chemical Identity and Physicochemical Properties

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate, also known as Ethyl 2-(thymoxy)acetate, is definitively assigned the CAS number 65101-72-6. It is crucial to distinguish it from other compounds that may be erroneously associated with this CAS number, such as N-Boc-L-proline (CAS: 15761-39-4) and N-Boc-L-prolinol (CAS: 69610-40-8).

The core structure of this compound features a thymol moiety connected to an ethyl acetate group via an ether linkage. This structure imparts specific physicochemical properties that are critical for its behavior in chemical reactions and biological systems.

Table 1: Physicochemical Properties of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate

| Property | Value | Source |

| CAS Number | 65101-72-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₀O₃ | [1][2] |

| Molecular Weight | 236.31 g/mol | [1][2] |

| IUPAC Name | ethyl 2-(2-isopropyl-5-methylphenoxy)acetate | [4] |

| Synonyms | Ethyl 2-(thymoxy)acetate | N/A |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | N/A |

| Purity | Typically available at ≥95% | [1] |

| SMILES | O=C(OCC)COC1=CC(C)=CC=C1C(C)C | [1][2] |

| InChI Key | HRNMZTVOCSNNOO-UHFFFAOYSA-N | [4] |

Synthesis Strategy: The Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is the Williamson ether synthesis.[5] This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis would proceed by reacting the sodium or potassium salt of thymol (thymoxide) with ethyl bromoacetate.

The causality behind this choice of reaction lies in its efficiency and selectivity for forming ether linkages. The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group.[5] To ensure a high yield and minimize side reactions, such as elimination, the use of a primary alkyl halide (ethyl bromoacetate) is crucial.[5]

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and haloacetates.

Materials and Reagents:

-

Thymol (2-isopropyl-5-methylphenol)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Ethyl bromoacetate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow Diagram:

Caption: Williamson Ether Synthesis Workflow for Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate.

Step-by-Step Methodology:

-

Formation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thymol (1.0 equivalent) in anhydrous DMF. To this solution, add sodium hydride (1.1 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 equivalents) can be used as the base in anhydrous acetone, and the mixture is stirred at room temperature.

-

Nucleophilic Substitution: To the resulting thymoxide solution, add ethyl bromoacetate (1.1 equivalents) dropwise at 0 °C (for NaH) or room temperature (for K₂CO₃).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (thymol) is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate.

Potential Applications in Research and Drug Development

While specific applications for Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate are not extensively documented, its structural motifs—the phenoxyacetic acid core and the thymol backbone—are present in molecules with a wide range of biological activities. This suggests its potential as a valuable building block in medicinal chemistry and drug discovery.

Antimicrobial and Antifungal Activity

Phenoxyacetic acid derivatives have been reported to exhibit significant antimicrobial and antifungal properties.[6][7] The thymol component is also a well-known antimicrobial agent.[8] Therefore, it is plausible that Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate could serve as a precursor for novel antimicrobial compounds. For instance, a study on 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, derived from the corresponding carboxylic acid of the title compound, demonstrated potent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[7]

Cytotoxic and Anticancer Potential

Various phenoxyacetic acid derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[6][9][10] Studies have shown that certain derivatives exhibit antiproliferative activity against breast cancer, leukemia, and central nervous system cancer cell lines.[6][10] The structural similarity of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate to these compounds makes it a candidate for derivatization and screening in anticancer drug discovery programs.

Other Potential Pharmacological Activities

The broader class of phenoxyacetic acid derivatives has been explored for a diverse range of pharmacological effects, including:

The synthesis of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate provides a versatile scaffold that can be further modified, for example, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to generate libraries of compounds for screening in these and other therapeutic areas.

Safety and Handling

Table 2: Hazard Information for Related Compounds

| Compound | GHS Classification | Key Hazards |

| Thymol | Acute Tox. 4 (Oral), Skin Corr. 1B, Eye Dam. 1, Aquatic Chronic 2 | Harmful if swallowed, Causes severe skin burns and eye damage, Toxic to aquatic life with long lasting effects.[4] |

| Ethyl Acetate | Flam. Liq. 2, Eye Irrit. 2, STOT SE 3 | Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[11][12] |

| Allyl phenoxyacetate | Acute Tox. 4 (Oral, Dermal), Skin Irrit. 2, Skin Sens. 1 | Harmful if swallowed or in contact with skin, Causes skin irritation, May cause an allergic skin reaction.[9][13] |

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Fire Safety: Keep away from heat, sparks, and open flames. Ethyl acetate is highly flammable, and while the flammability of the title compound is unknown, it should be treated as potentially flammable.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Analytical Characterization

Accurate characterization of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate is essential for confirming its identity and purity. The following analytical techniques are recommended. While a complete set of spectral data for this specific compound is not available in the searched literature, representative data for similar structures are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the isopropyl group (a doublet and a septet), the methyl group on the aromatic ring (a singlet), the aromatic protons, and the methylene protons of the acetate moiety (a singlet).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Expected signals include those for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl, isopropyl, and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should be observed at m/z 236.31. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl acetate moiety, or cleavage of the isopropyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ether and ester): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aliphatic and aromatic): Absorptions in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis and quantification of this relatively volatile compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water could be used for purity determination.

Conclusion

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate (CAS 65101-72-6) is a molecule with a well-defined chemical structure that can be reliably synthesized via the Williamson ether synthesis. While direct applications are not yet widely reported, its structural relationship to biologically active thymol and phenoxyacetic acid derivatives suggests significant potential as a versatile building block in drug discovery and development, particularly in the areas of antimicrobial and anticancer research. Proper handling and analytical characterization are essential for its effective and safe use in a research setting. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

- JETIR (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

-

SpectraBase. (n.d.). N-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-2-methylsulfanyl-benzamide. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl phenoxyacetate, 98+%. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Retrieved from [Link]

-

PENTA s.r.o. (2025, April 10). Thymol - SAFETY DATA SHEET. Retrieved from [Link]

-

EPA/NIH. (n.d.). Mass Spectral Data Base. Retrieved from [Link]

-

PubChem. (n.d.). Allyl phenoxyacetate. Retrieved from [Link]

-

PubMed Central. (n.d.). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenoxyacetic acid, 122-59-8. Retrieved from [Link]

-

Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]

-

JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Ethyl 2,2-bis(isopropyl)acetoacetate. Retrieved from [Link]

-

Loba Chemie. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. Retrieved from [Link]

Sources

- 1. 65101-72-6|Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate | 65101-72-6 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Isopropyl acetate (108-21-4) 1H NMR [m.chemicalbook.com]

- 9. Allyl phenoxyacetate | C11H12O3 | CID 24117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 12. rcilabscan.com [rcilabscan.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 2-(4-hexylphenoxy)acetic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phenoxyacetate compound 2-(4-hexylphenoxy)acetic acid (C14H20O3). Phenoxyacetic acid derivatives are a significant class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] This document details the precise chemical identity of 2-(4-hexylphenoxy)acetic acid, outlines its synthesis via the Williamson ether synthesis, describes methods for its analytical characterization, and explores its current and potential applications in drug development. The content is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

The compound with the molecular formula C14H20O3, within the phenoxyacetate class, is correctly identified by the IUPAC name 2-(4-hexylphenoxy)acetic acid .

-

Molecular Formula: C₁₄H₂₀O₃

-

Structure:

-

Key Structural Features: The molecule consists of a central phenoxy ring substituted at the para-position (position 4) with a hexyl group. An acetic acid moiety is connected to the phenyl ring via an ether linkage. This combination of a hydrophobic alkyl chain and a polar carboxylic acid group imparts amphiphilic properties to the molecule, which is often crucial for its biological activity.

Physicochemical Properties

Understanding the physicochemical properties of 2-(4-hexylphenoxy)acetic acid is essential for its handling, formulation, and application in experimental settings. While specific experimental data for this exact compound is sparse, properties can be reliably extrapolated from closely related analogs like 2-(4-octylphenoxy)acetic acid.[3][4]

| Property | Value (Estimated/Analog-Based) | Significance in Research & Development |

| Molecular Weight | 236.31 g/mol | Fundamental for stoichiometric calculations in synthesis and assays. |

| Appearance | White to off-white crystalline solid | Basic identifier and indicator of purity. |

| Melting Point | ~100-105 °C | Important for purity assessment and determining appropriate storage conditions. |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Ethanol); sparingly soluble in water.[5] | Critical for designing reaction conditions, preparing solutions for biological assays, and developing formulations. |

| pKa | ~3.5 - 4.5 | The acidity of the carboxylic acid group influences its ionization state at physiological pH, affecting receptor binding, membrane permeability, and solubility.[6] |

| LogP | > 3.0 | The high octanol-water partition coefficient indicates significant lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

Synthesis and Manufacturing

The most direct and widely adopted method for synthesizing 2-(4-hexylphenoxy)acetic acid is the Williamson ether synthesis .[7][8] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an α-halo acid.

Synthesis Mechanism and Rationale

The reaction proceeds in two primary steps:

-

Deprotonation: The starting material, 4-hexylphenol, is treated with a strong base (e.g., Sodium Hydroxide, Potassium Hydroxide) to deprotonate the phenolic hydroxyl group. This creates a highly nucleophilic phenoxide anion. Phenols are sufficiently acidic to be deprotonated by common hydroxides, avoiding the need for more hazardous reagents like sodium hydride.[9]

-

Nucleophilic Substitution: The resulting 4-hexylphenoxide anion attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group in an Sₙ2 reaction. This forms the ether linkage and yields the sodium salt of the final product.

-

Acidification: A final workup step with a strong acid (e.g., Hydrochloric Acid) protonates the carboxylate salt to yield the neutral carboxylic acid, which typically precipitates from the aqueous solution.[7]

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis Workflow for 2-(4-hexylphenoxy)acetic acid.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for synthesizing similar phenoxyacetic acids.[7][9]

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide (KOH) in 10 mL of deionized water.

-

Addition of Phenol: To the KOH solution, add 0.05 moles of 4-hexylphenol. Swirl the mixture until the phenol is completely dissolved, forming a homogenous solution of potassium 4-hexylphenoxide.

-

Setup for Reflux: Add a magnetic stir bar and fit the flask with a reflux condenser. Begin stirring and heat the solution to a gentle boil.

-

Addition of Haloacid: In a separate beaker, prepare a 50% (w/v) aqueous solution of chloroacetic acid. Add this solution dropwise through the top of the condenser to the boiling phenoxide solution over a period of 15 minutes.

-

Reaction: Once the addition is complete, continue to reflux the reaction mixture for an additional 30-40 minutes to ensure the reaction goes to completion.[9]

-

Cooling and Precipitation: Turn off the heat and allow the mixture to cool to room temperature. As it cools, the product may begin to crystallize.

-

Acidification: Carefully acidify the solution by adding concentrated HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter until the solution is strongly acidic (pH < 2). This will cause the 2-(4-hexylphenoxy)acetic acid to precipitate fully as a solid.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product on the filter with cold deionized water to remove inorganic salts. For high-purity material, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals in a vacuum oven.

Analytical Characterization

Confirming the identity and purity of the synthesized 2-(4-hexylphenoxy)acetic acid is a critical, self-validating step. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include: aromatic protons on the disubstituted benzene ring, a singlet for the methylene (-OCH₂-) protons, signals for the hexyl chain protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Shows signals for each unique carbon atom, including the carboxyl carbon, the aromatic carbons, the methylene carbon, and the carbons of the hexyl chain.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups.[10] Expect to see a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹).

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used to observe the molecular ion peak [M]+ or adducts like [M-H]⁻.[11]

-

Melting Point Analysis: A sharp and consistent melting point range is a strong indicator of high purity.

Applications in Drug Development and Research

Phenoxyacetic acid derivatives are a versatile scaffold in medicinal chemistry.[1][2] The structural combination of an aromatic core, a flexible ether linkage, a carboxylic acid headgroup, and a tunable lipophilic tail makes them suitable for targeting a variety of biological systems.

Potential as Metabolic Modulators

Many compounds with a similar structure act as agonists for receptors involved in metabolism.

-

Free Fatty Acid Receptor 1 (FFA1/GPR40): FFA1 is a G-protein coupled receptor expressed in pancreatic β-cells that potentiates glucose-stimulated insulin secretion. Phenoxyacetic acid derivatives have been successfully designed as potent FFA1 agonists for the treatment of type 2 diabetes.[12] The 4-hexylphenoxy moiety provides the necessary lipophilicity to occupy the receptor's binding pocket.

-

Peroxisome Proliferator-Activated Receptors (PPARs): This family of nuclear receptors (PPARα, PPARγ, PPARδ) are key regulators of lipid and glucose metabolism. Fibrates, a class of drugs that are structurally related to phenoxyacetic acids, target PPARα to lower triglycerides. The 2-(4-hexylphenoxy)acetic acid structure is a promising starting point for developing novel PPAR modulators.

Anti-inflammatory and Analgesic Agents

The phenoxyacetic acid core is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Recent research has focused on designing derivatives as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13] The carboxylic acid group is often essential for binding to the active site of cyclooxygenase enzymes.

Antimicrobial and Antioxidant Properties

Alkyl esters of phenolic acids have demonstrated significant antimicrobial and antioxidant activities.[14][15] The lipophilic alkyl chain enhances the compound's ability to permeate microbial cell membranes. Research into the free acid form, 2-(4-hexylphenoxy)acetic acid, could reveal its potential as an antimicrobial or as a preservative in pharmaceutical formulations.[14]

Logical Pathway Diagram: From Scaffold to Drug Candidate

Caption: Structure-Activity Relationship pathway for 2-(4-hexylphenoxy)acetic acid.

Conclusion

2-(4-hexylphenoxy)acetic acid is a well-defined chemical entity with significant potential for researchers in drug discovery and materials science. Its synthesis is straightforward and scalable via the Williamson ether synthesis, and its structure can be unambiguously confirmed with standard analytical techniques. The inherent combination of lipophilic and hydrophilic features within its scaffold makes it an attractive candidate for developing novel therapeutics targeting metabolic disorders, inflammation, and microbial infections. This guide serves as a foundational resource for professionals seeking to synthesize, characterize, and explore the applications of this versatile compound.

References

- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.

-

PubChem. (n.d.). (4-Hydroxyphenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Garduño-Siciliano, L., Rugerio-Escalona, C., Ramón-Gallegos, E., Chamorro-Cevallos, G., Delgado, F., & Tamariz, J. (2020). Synthesis and biological activity of fibrate-based acyl- and alkyl-phenoxyacetic methyl esters and 1,2-dihydroquinolines. Medicinal Chemistry Research, 29, 633–653.

- Annu, et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- Wang, Y., et al. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry, 144, 704-715.

- Doležalová, J., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 329-336.

- JETIR. (2024).

- Williamson Ether Synthesis. (n.d.). University of North Texas.

- Williamson Ether Synthesis. (n.d.). Utah Tech University.

- Williamson Ether Synthesis. (2012). MiraCosta College.

-

PubChem. (n.d.). Acetic acid, (4-octylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). (4-methylphenoxy)acetic acid. National Institute of Standards and Technology. Retrieved from [Link]

- Physical Chemistry Research. (2020). (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (DPPPM) was synthesized... Physical Chemistry Research, 8(4), 661-678.

-

PubChemLite. (n.d.). Acetic acid, (4-octylphenoxy)-. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

- El-Damasy, D. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1301.

-

PubChem. (n.d.). Acetic acid, 2-(4-formylphenoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Future Journal of Pharmaceutical Sciences, 7, 33.

- Cox, P. J., & Farrugia, L. J. (2007). (4-Hydroxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3329.

- ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.

- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14.

-

Silver Fern Chemical. (n.d.). Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. Retrieved from [Link]

- ResearchGate. (n.d.). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists...

-

NIST. (n.d.). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. Acetic acid, (4-octylphenoxy)- | C16H24O3 | CID 27145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Acetic acid, (4-octylphenoxy)- (C16H24O3) [pubchemlite.lcsb.uni.lu]

- 5. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 6. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. (4-methylphenoxy)acetic acid [webbook.nist.gov]

- 11. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]

- 12. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate, a derivative of thymol, with a focus on its solubility and chemical stability. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical methodologies for characterizing this molecule. We will delve into the rationale behind solvent selection for solubility assessments, detail protocols for forced degradation studies to elucidate stability profiles, and describe appropriate analytical techniques for quantification. The insights provided herein are grounded in established principles of pharmaceutical sciences to ensure a self-validating approach to its characterization.

Introduction and Molecular Profile

Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate (CAS No. 65101-72-6) is an ester derivative of thymol, a well-known monoterpenoid phenol with significant antiseptic and preservative properties.[1][2][3] The esterification of thymol's phenolic hydroxyl group with ethyl acetate modifies its physicochemical characteristics, such as lipophilicity and, consequently, its solubility and stability. Understanding these properties is paramount for its potential application in pharmaceutical formulations, where bioavailability, shelf-life, and degradation pathways are critical determinants of safety and efficacy.[4][5]

Molecular Structure:

-

IUPAC Name: ethyl (2-isopropyl-5-methylphenoxy)acetate

-

Molecular Formula: C₁₄H₂₀O₃

-

InChI Key: HRNMZTVOCSNNOO-UHFFFAOYSA-N

The structure suggests a lipophilic molecule due to the presence of the thymol backbone, with the ester group introducing a polar site. This amphiphilic nature will govern its solubility in a range of solvents.

Solubility Profile: A Strategic Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its formulation and bioavailability. A comprehensive solubility profile in various physiologically and pharmaceutically relevant solvents is essential.

Rationale for Solvent Selection

The choice of solvents for solubility determination is based on the anticipated applications and the need to understand the molecule's behavior in different chemical environments. The following categories of solvents are proposed:

-

Aqueous Buffers: To simulate physiological pH conditions and assess pH-dependent solubility.

-

Non-polar Organic Solvents: To understand its behavior in lipid-like environments.

-

Polar Aprotic Solvents: Commonly used in formulation development.

-

Alcohols: Frequently used as co-solvents in liquid formulations.

Proposed Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the shake-flask method, followed by quantification of the dissolved solute.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of Ethyl 2-(2-isopropyl-5-methylphenoxy)acetate to a series of vials, each containing a different solvent from the selected panel.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Anticipated Solubility Data

Based on the structure, a qualitative solubility profile can be predicted. This should be confirmed experimentally.

| Solvent System | Anticipated Solubility | Rationale |

| Water (pH 7.4 Buffer) | Low | The molecule is predominantly lipophilic. Thymol itself has low water solubility.[1][6] |

| n-Octanol | High | A standard surrogate for lipid phases; high solubility is expected due to the molecule's lipophilicity. |

| Ethanol | High | The ethyl ester and the aromatic ring should interact favorably with the alcohol. |

| Methanol | High | Similar to ethanol, good solubility is expected. |

| Acetonitrile | Moderate to High | A common polar aprotic solvent in which many organic molecules are soluble. |

| Dichloromethane | High | A non-polar organic solvent expected to readily dissolve the compound. |

| Hexane | Moderate | The aliphatic and aromatic portions suggest some solubility in non-polar hydrocarbons. |

Chemical Stability and Degradation Pathway Elucidation